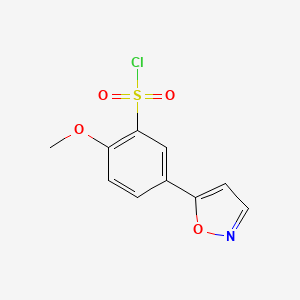
5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . Isoxazole rings are found in some natural products, such as ibotenic acid and muscimol .
Synthesis Analysis
Isoxazole can be synthesized via a variety of methods . Examples include via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes; or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .Molecular Structure Analysis
The molecular structure of isoxazole consists of a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The oxygen and nitrogen atoms are adjacent to each other in the ring .Chemical Reactions Analysis
The presence of hydroxyl and methoxy groups on the terminal aryl moieties of 3,5-bis(styryl)isoxazoles improved the antioxidant activity .Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole compounds can vary widely depending on their specific structure . For example, the molecular weight of 5-methylisoxazole is 83.0886 g/mol .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Isoxazolidine derivatives, including compounds structurally related to 5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride, have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic environments. These studies reveal that such compounds effectively inhibit corrosion, with their performance depending on concentration and temperature. The addition of iodide ions can considerably improve inhibition efficiency through co-adsorption mechanisms (Alhaffar et al., 2018; Alhaffar et al., 2019).
Enzyme Inhibition for Alzheimer’s Disease
Sulfonamide derivatives, including those structurally related to 5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride, have been explored for their enzyme inhibitory activities. Specifically, these compounds have been studied for their potential as therapeutic agents against Alzheimer's disease by inhibiting acetylcholinesterase, a key enzyme in the progression of Alzheimer's. Some derivatives showed comparable or superior inhibitory activity to established inhibitors, suggesting potential applications in designing new therapeutic agents (Abbasi et al., 2018).
Fluorescence Studies
Compounds structurally related to 5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride have been synthesized and studied for their fluorescence properties. These studies have focused on developing specific fluorophores for detecting metal ions like Zn(II). The findings suggest potential applications in bioimaging and sensor development, where such compounds could be used for the selective detection of metal ions in biological systems (Kimber et al., 2003).
Wirkmechanismus
The mechanism of action of isoxazole compounds can vary depending on their specific structure and the biological system they interact with . For example, some isoxazole compounds have been found to have antibacterial properties by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .
Safety and Hazards
Zukünftige Richtungen
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Eigenschaften
IUPAC Name |
2-methoxy-5-(1,2-oxazol-5-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4S/c1-15-9-3-2-7(8-4-5-12-16-8)6-10(9)17(11,13)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVDVJWXLYNXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NO2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

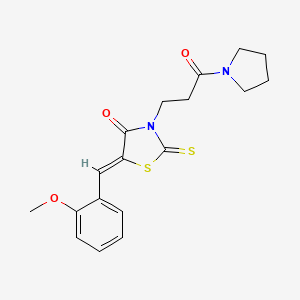
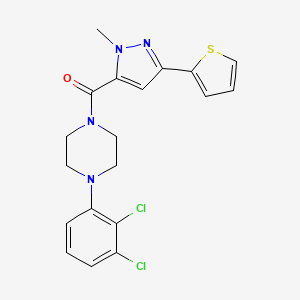
![4-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine](/img/structure/B2848921.png)
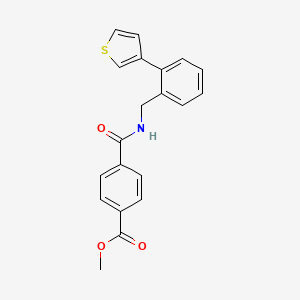
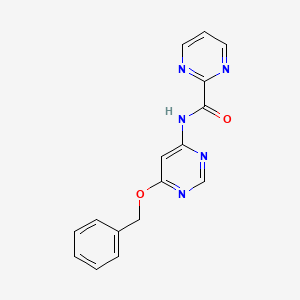
![methyl 3-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2848924.png)


![6-Cyclopropyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2848930.png)
![7-(Furan-2-ylmethyl)-6-(3-methylbutylsulfanyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2848931.png)
![8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline](/img/structure/B2848933.png)
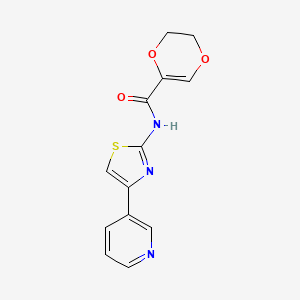
![Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate](/img/structure/B2848936.png)
